Cas no 2680754-76-9 (benzyl 4-4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylpiperidine-1-carboxylate)

Benzyl 4-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core functionalized with a 1,2,4-triazole moiety bearing a sulfhydryl group and an isopropyl substituent. The benzyl carbamate group enhances its stability and modulates reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry. The presence of the sulfhydryl group offers potential for further derivatization, such as thioether formation or metal coordination. Its structural complexity enables applications in the development of pharmacologically active compounds, particularly in targeting enzyme inhibition or receptor modulation. The compound’s well-defined reactivity profile supports its use in controlled synthetic pathways.
benzyl 4-4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylpiperidine-1-carboxylate structure
2680754-76-9 structure
Product Name:benzyl 4-4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylpiperidine-1-carboxylate
CAS No:2680754-76-9
MF:C18H24N4O2S
MW:360.473762512207
CID:5623113
PubChem ID:165924789
Update Time:2025-11-01

benzyl 4-4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-28299839
    • benzyl 4-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate
    • 2680754-76-9
    • benzyl 4-4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylpiperidine-1-carboxylate
    • Inchi: 1S/C18H24N4O2S/c1-13(2)22-16(19-20-17(22)25)15-8-10-21(11-9-15)18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,25)
    • InChI Key: GUYKEODBXCSIER-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(C2CCN(C(=O)OCC3C=CC=CC=3)CC2)N1C(C)C

Computed Properties

  • Exact Mass: 360.16199719g/mol
  • Monoisotopic Mass: 360.16199719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 89.3Ų

benzyl 4-4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylpiperidine-1-carboxylate Pricemore >>

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Additional information on benzyl 4-4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylpiperidine-1-carboxylate

Introduction to Benzyl 4-4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylpiperidine-1-carboxylate (CAS No. 2680754-76-9)

Benzyl 4-4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylpiperidine-1-carboxylate, a compound with the CAS number 2680754-76-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and therapeutic applications. The molecular structure of this compound features a complex arrangement of functional groups, including a piperidine core, a 1,2,4-triazole moiety, and a sulfanyl group, which collectively contribute to its unique chemical properties and biological relevance.

The synthesis and characterization of Benzyl 4-4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylpiperidine-1-carboxylate have been subjects of extensive research in recent years. The introduction of the propan-2-yl substituent at the 4-position of the piperidine ring enhances the compound's solubility and bioavailability, making it a promising candidate for further pharmacological investigation. Additionally, the presence of the 1,2,4-triazole ring is known to impart significant biological activity, particularly in the context of antimicrobial and anti-inflammatory applications.

In recent years, there has been a growing interest in developing novel therapeutic agents that target various diseases by modulating specific biological pathways. Benzyl 4-4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylpiperidine-1-carboxylate has emerged as a compound of interest in this regard. Studies have demonstrated its potential efficacy in inhibiting certain enzymes and receptors that are involved in pathological processes. For instance, preliminary research suggests that this compound may exhibit inhibitory effects on enzymes such as Cyclooxygenase (COX) and Lipooxygenase (LOX), which are key players in inflammation and pain signaling.

The sulfanyl group in the molecular structure of Benzyl 4-4-(propan-2-yl)-5-sulfanyl-piperidine is particularly noteworthy for its role in enhancing the compound's interaction with biological targets. Sulfanyl-containing compounds are known for their ability to form stable hydrogen bonds and participate in hydrophobic interactions, which are crucial for drug-receptor binding. This property makes Benzyl 4-piperidine highly suitable for developing drugs that require precise targeting and high affinity for their intended biological sites.

The combination of these structural features has led to several promising applications of Benzyl 4-piperidine in preclinical studies. Researchers have explored its potential use as an intermediate in the synthesis of more complex drug molecules. Additionally, its antimicrobial properties have been investigated against various bacterial strains, including those resistant to conventional antibiotics. These findings highlight the compound's versatility and its potential as a building block for novel therapeutic agents.

The chemical stability and pharmacokinetic profile of Benzyl 4-piperidine are also areas of active investigation. Studies have shown that this compound exhibits good stability under various storage conditions and maintains its integrity over time. Furthermore, its pharmacokinetic properties suggest that it may be well-absorbed following oral administration and could have a prolonged half-life in vivo. These characteristics make it an attractive candidate for further development into an oral therapeutic agent.

In conclusion, Benzyl 4-piperidine represents a significant advancement in pharmaceutical chemistry with its unique molecular structure and promising biological activities. The presence of key functional groups such as the piperidine core, sulfanyl moiety, and propanol substituent contributes to its diverse range of applications in drug development. As research continues to uncover new therapeutic possibilities for this compound, it is likely to play an increasingly important role in addressing various medical challenges.

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